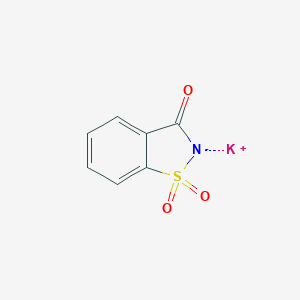
Saccharin potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saccharin potassium is a useful research compound. Its molecular formula is C7H4KNO3S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Food Industry Applications
Sweetener in Food Products:
Saccharin potassium is primarily used as a sweetener in various food products, particularly for weight-conscious individuals and diabetics who seek to reduce caloric intake without sacrificing sweetness. As a non-nutritive sweetener, it provides the sweetness equivalent to sugar but with negligible calories .
Regulatory Status:
The European Food Safety Authority (EFSA) has re-evaluated saccharin and its salts, including potassium saccharin, confirming their safety as food additives (E 954). The acceptable daily intake (ADI) was set at 9 mg/kg body weight per day, indicating that consumption levels below this threshold are considered safe .
Scientific Research Applications
Catalytic Properties:
Recent studies have highlighted this compound's potential as a catalyst in organic synthesis. It has been shown to facilitate various chemical reactions due to its ability to stabilize reaction intermediates and enhance reaction rates. Notable reactions include:
- Biginelli Reaction: Saccharin derivatives have been utilized to synthesize dihydropyrimidinones with high yields.
- Knoevenagel Condensation: Saccharin acts as an organocatalyst for synthesizing complex organic molecules under mild conditions .
These catalytic applications demonstrate saccharin's versatility in organic chemistry, offering greener alternatives to traditional catalysts by reducing waste and improving efficiency.
Health Research
Impact on Taste Perception:
Research has indicated that saccharin activates bitter taste receptors (hTAS2R43 and hTAS2R44), which can lead to an undesirable bitter aftertaste. This limitation has implications for its formulation in products aimed at consumers seeking sweet alternatives without bitterness .
Cancer Research Concerns:
Some studies have investigated the relationship between saccharin consumption and cancer incidence. Although earlier studies suggested a potential risk, recent evaluations have not found conclusive evidence linking saccharin to carcinogenic effects when consumed within established safety limits .
Industrial Applications
Pharmaceutical Formulations:
this compound is also used in pharmaceutical formulations as an excipient. Its sweetening properties can improve the palatability of medications, particularly for pediatric patients who may be sensitive to unpleasant tastes .
Hydration Properties:
Studies have shown that saccharin can influence the hydration properties of certain drugs, such as metformin, which is commonly used in diabetes management. This interaction can affect the drug's taste behavior and overall efficacy .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Food Industry | Non-nutritive sweetener | Safe for consumption; ADI established at 9 mg/kg bw |
| Catalysis | Organic synthesis reactions | Effective catalyst with high yields in various reactions |
| Health Research | Taste perception studies | Activates bitter taste receptors; potential cancer concerns |
| Industrial Use | Pharmaceutical excipient | Improves taste of medications; affects drug hydration properties |
Eigenschaften
CAS-Nummer |
10332-51-1 |
|---|---|
Molekularformel |
C7H4KNO3S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
potassium;1,1-dioxo-1,2-benzothiazol-2-id-3-one |
InChI |
InChI=1S/C7H5NO3S.K/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
HEKURBKACCBNEJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[K+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |
Key on ui other cas no. |
10332-51-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















